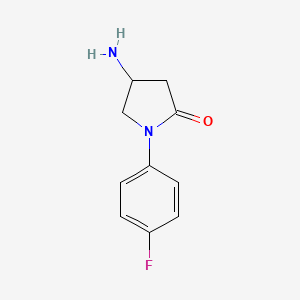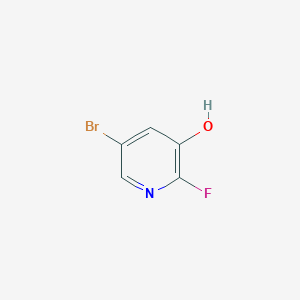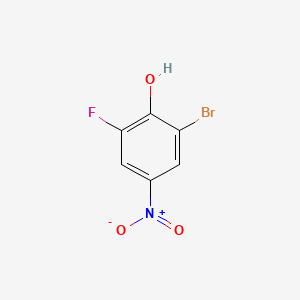
4-Bromo-7-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is also known by its IUPAC name, 4-bromo-7-nitroquinoline .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Bromo-7-nitroquinoline, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various synthesis protocols have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . Some of these methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6 (12 (13)14)1-2-7 (8)9/h1-5H .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various chemical reactions. For instance, they have been used in the construction and functionalization of compounds in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a scaffold for drug discovery .Aplicaciones Científicas De Investigación
Anticancer Research
4-Bromo-7-nitroquinoline: has been identified as a key scaffold in the synthesis of compounds with potential anticancer activities. Its derivatives are being explored for their ability to inhibit the growth of cancer cells through various mechanisms, including the modulation of cell signaling pathways and direct cytotoxic effects .
Antimicrobial and Antiviral Agents
The quinoline core, which is part of 4-Bromo-7-nitroquinoline , is known for its antimicrobial properties. Researchers are investigating its derivatives for the development of new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance .
Anti-Inflammatory Applications
Derivatives of 4-Bromo-7-nitroquinoline are being studied for their anti-inflammatory properties. These compounds could potentially be used to treat chronic inflammatory diseases by inhibiting key inflammatory mediators .
Cardiovascular Drug Development
The quinoline motif is also present in several cardiovascular drugs. Derivatives of 4-Bromo-7-nitroquinoline are being researched for their potential use in treating cardiovascular diseases, such as hypertension and arrhythmias .
Neurological Disorders
There is ongoing research into the use of 4-Bromo-7-nitroquinoline derivatives in the treatment of neurological disorders. These compounds may have neuroprotective effects or serve as modulators of neurotransmitter systems .
Green Chemistry and Sustainable Processes
In the field of green chemistry, 4-Bromo-7-nitroquinoline is being utilized to develop more sustainable chemical processes. Its derivatives are synthesized using eco-friendly methods, reducing the environmental impact of chemical production .
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives, such as 4-Bromo-7-nitroquinoline, have potential for industrial and medicinal applications . Future research may focus on the synthesis of functionalized quinoline derivatives and hybrids, which are of interest in synthesizing drug candidates with dual modes of action . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives could also be explored to assess the drug-likeness of the quinoline-hybrids .
Propiedades
IUPAC Name |
4-bromo-7-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOHOYWWIXLLDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583003 |
Source


|
| Record name | 4-Bromo-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-nitroquinoline | |
CAS RN |
933486-43-2 |
Source


|
| Record name | 4-Bromo-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)






![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)


